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molecular formula C8H7IO2 B2847417 5-(Iodomethyl)-1,3-benzodioxole CAS No. 157766-09-1

5-(Iodomethyl)-1,3-benzodioxole

Cat. No. B2847417
M. Wt: 262.046
InChI Key: WDXDADIIMNGABI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05663200

Procedure details

11.65 g 3,4-methylenedioxybenzyl chloride in 128 ml of abs. acetone are treated with 49.7 g of sodium iodide, and this mixture is stirred at RT for 2.5 h under argon and while excluding light. The reaction mixture is diluted with 1.5 l of ether, and this mixture is washed with 10% sodium thiosulfate solution (600 ml) and saline. The title compound is obtained after drying over sodium sulfate and removing the solvent. It is recrystallized from ether/hexane. m.p.: 51° C. TLC Rf (hexane:ethyl acetate, 4:1)=0.43. 1H-NMR (360 MHz, CDCl3): 6.93-6.77(m, 2H), 6.77-6.64(m,1H), 5.95(s, 2H), 4.44 (s,2H).
Quantity
11.65 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
49.7 g
Type
reactant
Reaction Step Two
Name
Quantity
1.5 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:11][C:10]2[CH:9]=[CH:8][C:5]([CH2:6]Cl)=[CH:4][C:3]=2[O:2]1.CC(C)=O.[I-:16].[Na+]>CCOCC>[CH2:1]1[O:11][C:10]2[CH:9]=[CH:8][C:5]([CH2:6][I:16])=[CH:4][C:3]=2[O:2]1 |f:2.3|

Inputs

Step One
Name
Quantity
11.65 g
Type
reactant
Smiles
C1OC=2C=C(CCl)C=CC2O1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Name
Quantity
49.7 g
Type
reactant
Smiles
[I-].[Na+]
Step Three
Name
Quantity
1.5 L
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
this mixture is stirred at RT for 2.5 h under argon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
this mixture is washed with 10% sodium thiosulfate solution (600 ml) and saline

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C1OC=2C=C(CI)C=CC2O1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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